Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-
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Overview
Description
3-(4-Methoxy-benzyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-benzyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methoxybenzylamine with a thieno[3,2-d]pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-benzyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-Methoxy-benzyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-benzyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Indole derivatives: Compounds with a similar aromatic core and diverse biological activities.
Quinolinyl-pyrazoles: Compounds with comparable pharmacological properties and synthetic routes
Uniqueness
3-(4-Methoxy-benzyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its specific structural features and the presence of a methoxybenzyl group, which may enhance its biological activity and selectivity.
Properties
Molecular Formula |
C14H12N2O3S |
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Molecular Weight |
288.32 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-4aH-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H12N2O3S/c1-19-10-4-2-9(3-5-10)8-16-13(17)12-11(6-7-20-12)15-14(16)18/h2-7,12H,8H2,1H3 |
InChI Key |
LLTCEFAKSBWJJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3C(=NC2=O)C=CS3 |
Origin of Product |
United States |
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